

# lesinurad pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Lesinurad |           |
| Cat. No.:            | B601850   | Get Quote |

## **Mechanism of Action**

**Lesinurad** lowers serum uric acid by selectively inhibiting transporter proteins involved in uric acid reabsorption in the proximal tubules of the kidneys.[6][7]

## **Primary Targets: URAT1 and OAT4**

The primary mechanism of **lesinurad** involves the inhibition of two key apical transporters:

- Uric Acid Transporter 1 (URAT1): This transporter is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By inhibiting URAT1, lesinurad significantly increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[5][9][10]
- Organic Anion Transporter 4 (OAT4): Lesinurad also inhibits OAT4, another uric acid
  transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This
  action may contribute to its efficacy in patients receiving diuretic therapy.

### **Transporter Selectivity**

**Lesinurad**'s selectivity is a key feature of its pharmacological profile. It does not inhibit the basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it has no effect on the efflux transporter ABCG2.[10] While **lesinurad** demonstrates inhibitory activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo



inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free plasma concentration insufficient to inhibit these transporters.[10][11]



#### Click to download full resolution via product page

Caption: Lesinurad inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

## **In Vitro Inhibitory Activity**

The inhibitory potency of **lesinurad** against key urate transporters has been quantified in various in vitro cell-based assays.



| Transporter | IC50 (μM)         | Reference(s)   |
|-------------|-------------------|----------------|
| URAT1       | 3.5 - 7.3         | [6][7][10][12] |
| OAT4        | 2.0 - 3.7         | [6][7][10]     |
| OAT1        | 3.9               | [10]           |
| OAT3        | 3.5               | [10]           |
| ABCG2       | > 100 (No effect) | [10]           |
| GLUT9       | No inhibition     | [10][13]       |

# **Experimental Protocols**

The pharmacological properties of **lesinurad** were characterized through a series of standardized in vitro and in vivo studies.

## In Vitro Transporter Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of **lesinurad** against urate transporters is typically determined using a cell-based substrate uptake assay.

#### Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured under standard conditions.[10] The cells are then transiently transfected with a plasmid vector expressing the human transporter of interest (e.g., hURAT1).[10][12]
- Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and express the transporter, typically for 24 hours.[10]
- Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25 mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of lesinurad is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).
   [12]
- Substrate Addition: A radiolabeled substrate, typically 100 μM of [14C]-uric acid, is added to initiate the transport reaction.[12]



- Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed with a solution like 0.1 M NaOH.[8]
- Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.[8]
- Data Analysis: The rate of transport is measured and plotted against the concentration of **lesinurad**. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]



Click to download full resolution via product page

Caption: A typical experimental workflow for determining the IC50 of **lesinurad**.

## **Human Pharmacokinetic Study Protocol**

The pharmacokinetic profile of **lesinurad** was evaluated in healthy adult subjects through single and multiple ascending dose studies.[2][14]

#### Methodology:

- Study Design: A randomized, placebo-controlled, ascending dose study is conducted in healthy volunteers.[2]
- Dosing: Subjects receive single oral doses of lesinurad (e.g., 5 mg to 600 mg) or multiple once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]
- Sample Collection: Serial blood and urine samples are collected at pre-defined time points before and after drug administration (e.g., up to 24-48 hours post-dose).[14]
- Bioanalysis: Plasma and urine concentrations of lesinurad and its metabolites are determined using a validated bioanalytical method, typically Liquid Chromatography with



tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters include Cmax, Tmax, AUC, t½, apparent oral clearance (CL/F), and renal clearance (CLR).
 [14]

# **Pharmacodynamics**

The pharmacodynamic effects of **lesinurad** are characterized by dose-dependent changes in serum and urinary uric acid.

### **Effects on Uric Acid Homeostasis**

In clinical studies involving both healthy subjects and gout patients, single and multiple oral doses of **lesinurad** resulted in dose-dependent decreases in sUA levels and corresponding increases in the renal clearance and fractional excretion of uric acid.[2][6][7]

| Parameter                                   | Finding                                                                                                             | Reference(s) |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| Serum Uric Acid (sUA)                       | A single 200 mg dose reduced sUA by 33% after 6 hours. A 400 mg daily dose reduced sUA by 35% at 24 hours postdose. | [2][10][14]  |
| Fractional Excretion of Uric<br>Acid (FEUA) | A single 200 mg dose caused a 3.6-fold increase in FEUA after 6 hours.                                              | [10]         |
| EC50 on FEUA                                | The half-maximal effective plasma concentration of lesinurad on FEUA was determined to be 13 µM.                    | [15]         |
| Cardiac Repolarization                      | No clinically significant effect<br>on the QTc interval was<br>observed at doses up to 1600<br>mg.                  | [6]          |



## **Pharmacokinetics**

**Lesinurad** exhibits predictable pharmacokinetic properties following oral administration.

### **ADME Profile**

- Absorption: Lesinurad is rapidly and well-absorbed, with an absolute bioavailability of approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4 hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does not affect the overall exposure (AUC).[6][7]
- Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16]
   The mean steady-state volume of distribution is approximately 20 L.[6][16]
- Metabolism: **Lesinurad** is primarily metabolized in the liver via oxidation, mainly by the cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal epoxide hydrolase (mEH).[1]
- Excretion: The drug is eliminated through both urine (approximately 63%) and feces (approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of the administered dose is excreted as unchanged **lesinurad** in the urine.[1][14]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesinurad Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lesinurad: A Novel Agent for Management of Chronic Gout PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of high affinity inhibition of the human urate transporter URAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. mims.com [mims.com]
- To cite this document: BenchChem. [lesinurad pharmacology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601850#lesinurad-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com